1-Methyl-3-nitro-1,2,4-triazole
Overview
Description
1-Methyl-3-nitro-1,2,4-triazole is a derivative of 3-Nitro-1,2,4-triazole, which is used in oligonucleotide synthesis and as a radiosensitizer of hypoxic cells in vitro . It has also been used to detect trace amounts of mercuric ion in aqueous solution .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various routes. For instance, 5-Nitro-3H-1,2,4-triazol-3-one (NTO), a low sensitive and thermally stable high energetic material, can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable . Another method involves the modification of the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
1-Methyl-3-nitro-1,2,4-triazole is a nitrogen-containing heterocyclic compound. The molecular formula is C3H4N4O2 . The structure of 1,2,4-triazole derivatives allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
1,2,4-Triazoles can interact with various substances due to their structural characteristics. For example, 3-Nitro-1H-1,2,4-triazole was used to detect trace amounts of mercuric ion in aqueous solution .Physical And Chemical Properties Analysis
1,2,4-Triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They are also thermally stable .Scientific Research Applications
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They have been linked to a variety of pharmacological actions, including:
- Antifungal Activity : Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are a major class of antifungal drugs .
- Anticancer Activity : Some triazole derivatives have shown potential as anticancer agents .
- Anti-inflammatory Activity : Triazole compounds have also been associated with anti-inflammatory effects .
- Antibacterial Activity : Triazoles have been found to have antibacterial effects against a wide class of Gram-positive and Gram-negative bacteria .
- Anticonvulsant Activity : Some 1,2,4-triazoles have been linked to anticonvulsant actions .
- Antidepressant Activity : Certain triazole compounds have been found to have antidepressant effects .
Safety And Hazards
Future Directions
1,2,4-Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Research is being conducted to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
1-methyl-3-nitro-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWLMFVRWMCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181169 | |
Record name | 1-Methyl-3-nitro-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-nitro-1H-1,2,4-triazole | |
CAS RN |
26621-45-4 | |
Record name | 1-Methyl-3-nitro-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-nitro-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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